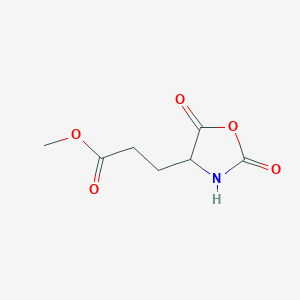
1,3-Dipropionyl-2,3-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipropionyl-2,3-dihydro-1H-imidazole (DPDHI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPDHI is a heterocyclic compound that contains an imidazole ring and two propionyl groups attached to the nitrogen atoms. The chemical structure of DPDHI makes it a versatile molecule that can be used in various chemical reactions and applications.
Wirkmechanismus
The mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is not fully understood. However, it is believed that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole exerts its biological activity by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also disrupt the cell membrane and alter the permeability of the cell.
Biochemische Und Physiologische Effekte
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can inhibit the growth of various bacterial and fungal strains. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to inhibit the replication of certain viruses. In vivo studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can reduce tumor growth in animal models. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to have herbicidal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is also stable under various conditions and can be stored for extended periods. However, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has some limitations. It is a toxic compound and should be handled with care. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also exhibit non-specific binding to various biomolecules, which can affect the accuracy of certain assays.
Zukünftige Richtungen
There are several future directions for the study of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. One direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. Another direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in agriculture. Studies are needed to determine the efficacy and safety of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole as a herbicide or insecticide. Finally, further studies are needed to elucidate the mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole and to identify potential targets for drug development.
Synthesemethoden
1,3-Dipropionyl-2,3-dihydro-1H-imidazole can be synthesized using different methods, including the condensation of 1,3-diaminopropane with propionyl chloride, followed by cyclization with acetic anhydride. Another method involves the reaction between 1,3-diaminopropane and propionic anhydride, followed by cyclization with acetic anhydride. The synthesis of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is relatively simple, and the yield can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to exhibit antibacterial, antifungal, and antiviral properties. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been investigated for its potential use in cancer therapy. In agriculture, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have herbicidal and insecticidal properties. In material science, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been used as a precursor for the synthesis of various polymers and composites.
Eigenschaften
CAS-Nummer |
132164-93-3 |
|---|---|
Produktname |
1,3-Dipropionyl-2,3-dihydro-1H-imidazole |
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
DERDZHLLYBUZLY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
Kanonische SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
Synonyme |
1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



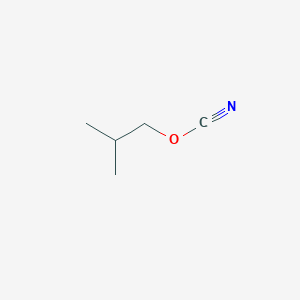
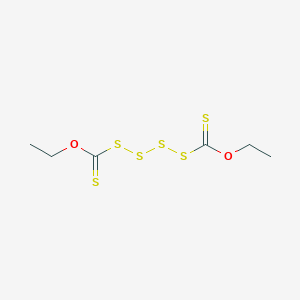

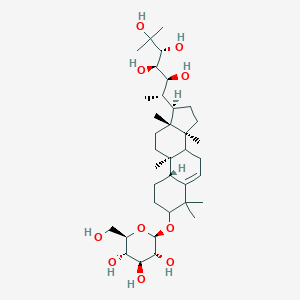
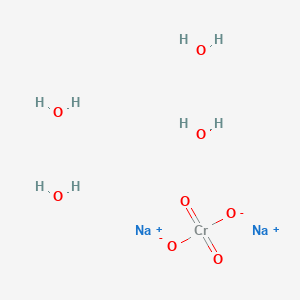
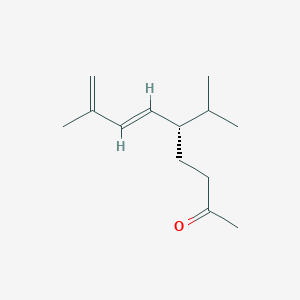
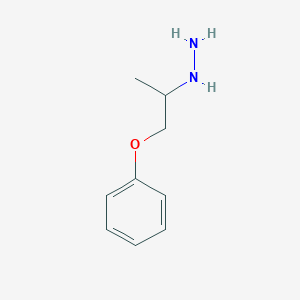
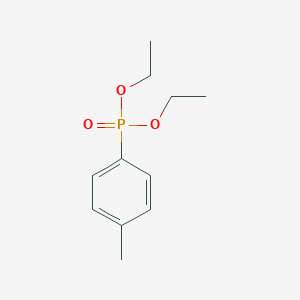
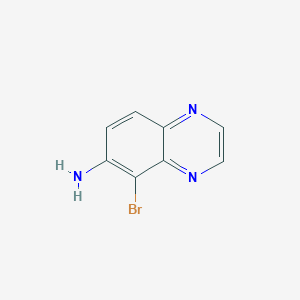
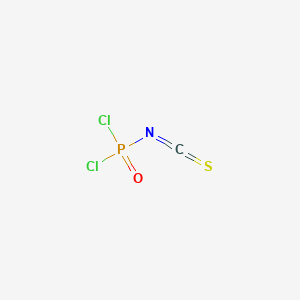
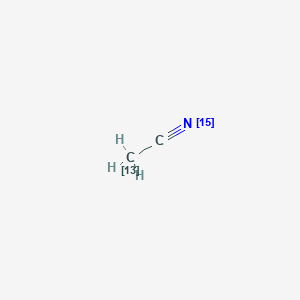
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
